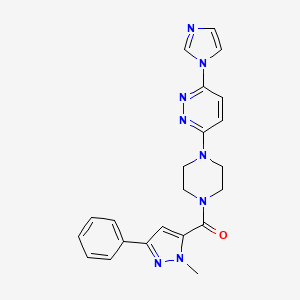
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that contains several heterocyclic moieties, including imidazole, pyridazine, piperazine, and pyrazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound involves several heterocyclic rings, including imidazole, pyridazine, piperazine, and pyrazole . These rings are connected in a specific arrangement to form the overall structure of the compound. The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用
Chemical Synthesis and Characterization
The synthesis of complex heterocyclic compounds, including pyrazoles, pyridazines, and their derivatives, is a significant area of research due to their potential biological activities and applications in drug development. For instance, studies have demonstrated the synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety, highlighting advanced methodologies for constructing heterocyclic compounds with potential therapeutic applications (Lv, Ding, & Zhao, 2013). Similarly, the development of new synthetic routes for heterocyclic systems such as pyridazinones and pyrazolines underscores the ongoing efforts to enhance the chemical repertoire for pharmaceutical research (Youssef et al., 2005).
Biological Activities
Research on compounds structurally related to the query molecule often focuses on evaluating their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For instance, some studies have explored the analgesic and anti-inflammatory activities of Mannich bases of arylpyridazinones, revealing promising pharmacological properties (Gökçe, Bakir, Şahin, Küpeli, & Yeşilada, 2005). Additionally, the antimicrobial and antiproliferative activities of novel heterocyclic compounds have been investigated, offering insights into their potential therapeutic applications (Fahim, Tolan, Awad, & Ismael, 2021).
Material Science Applications
Some research extends into the field of material science, exploring the synthesis of heterocyclic compounds for applications beyond pharmaceuticals, such as in the development of low-cost emitters with large Stokes' shifts for potential use in optical materials and devices (Volpi et al., 2017). This demonstrates the versatility of heterocyclic chemistry in contributing to various scientific and industrial fields.
将来の方向性
特性
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c1-27-19(15-18(26-27)17-5-3-2-4-6-17)22(31)29-13-11-28(12-14-29)20-7-8-21(25-24-20)30-10-9-23-16-30/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYJTWVJNSVDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
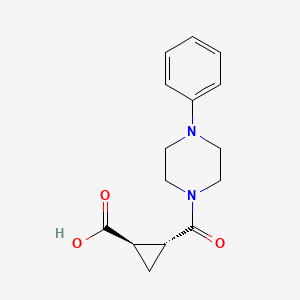
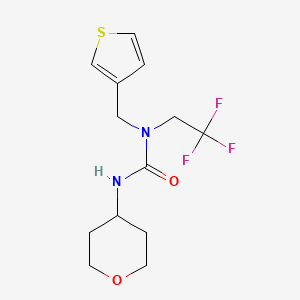
![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B2664286.png)
![N-(3,4-dimethylphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2664288.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2664289.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate](/img/structure/B2664290.png)
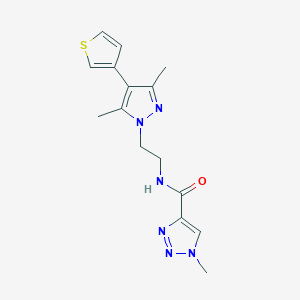
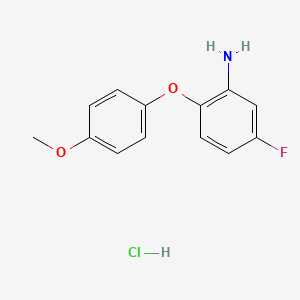
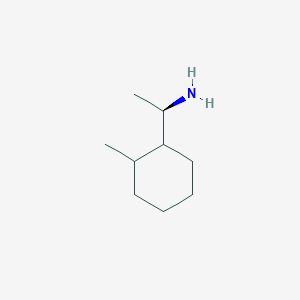
![tert-butyl N-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}carbamate](/img/structure/B2664297.png)
![4-{[3-(Methylamino)propyl]amino}butanoic acid dihydrochloride](/img/structure/B2664298.png)
![3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride](/img/structure/B2664301.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2664302.png)